6-Fluoro-2-methyl-10-oxo-10H-9-oxa-1-aza-anthracene-3-carboxylic acid methyl ester
Description
6-Fluoro-2-methyl-10-oxo-10H-9-oxa-1-aza-anthracene-3-carboxylic acid methyl ester is a heterocyclic compound featuring a fused anthracene-derived core modified with oxygen (oxa) and nitrogen (aza) atoms. Key structural elements include:
- Fluorine substitution at the 6-position, which enhances electronic properties and metabolic stability.
- Methyl ester at the 3-carboxylic acid position, influencing solubility and hydrolysis kinetics.
- Methyl group at the 2-position, contributing to steric effects.
- A 10-oxo group and a fused oxa-aza ring system, which define its heteroaromatic character.
Properties
IUPAC Name |
methyl 7-fluoro-2-methyl-5-oxochromeno[2,3-b]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10FNO4/c1-7-9(15(19)20-2)6-11-13(18)10-5-8(16)3-4-12(10)21-14(11)17-7/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHIBJOZPIJXAGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C(=O)C3=C(C=CC(=C3)F)OC2=N1)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-2-methyl-10-oxo-10H-9-oxa-1-aza-anthracene-3-carboxylic acid methyl ester typically involves multi-step organic reactions. The starting materials and reagents used in these reactions are carefully selected to ensure the desired product is obtained with high purity and yield. Common synthetic routes may include:
Fluorination: Introduction of the fluorine atom into the molecular structure.
Methylation: Addition of the methyl group.
Cyclization: Formation of the anthracene ring system.
Esterification: Conversion of the carboxylic acid group to its methyl ester form.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize efficiency and minimize costs. The process typically includes:
Raw Material Preparation: Purification and preparation of starting materials.
Reaction Optimization: Control of temperature, pressure, and reaction time to achieve the desired product.
Purification: Techniques such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-2-methyl-10-oxo-10H-9-oxa-1-aza-anthracene-3-carboxylic acid methyl ester can undergo various chemical reactions, including:
Oxidation: Conversion of the methyl group to a carboxylic acid.
Reduction: Reduction of the carbonyl group to an alcohol.
Substitution: Replacement of the fluorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol.
Scientific Research Applications
6-Fluoro-2-methyl-10-oxo-10H-9-oxa-1-aza-anthracene-3-carboxylic acid methyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Fluoro-2-methyl-10-oxo-10H-9-oxa-1-aza-anthracene-3-carboxylic acid methyl ester involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Binding to and inhibiting the activity of certain enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate their activity.
Signal Transduction: Affecting intracellular signaling pathways to alter cellular responses.
Comparison with Similar Compounds
Key Points of Comparison
Core Structure and Electronic Effects: The target compound’s anthracene-derived oxa-aza core (vs. Fluorine substitution in the target (single F at 6-position) contrasts with 9,10-difluoro substitution in , which may enhance electronegativity but reduce metabolic flexibility.
Functional Group Influence :
- The methyl ester in the target and sandaracopimaric acid methyl ester suggests comparable hydrolysis susceptibility, though aromatic esters (target) are generally more stable than aliphatic esters (e.g., fatty acid methyl esters in ).



- The piperazinyl group in improves water solubility, whereas the target’s methyl ester balances lipophilicity and solubility.
Synthetic Approaches :
- The target’s synthesis likely involves cyclization and esterification steps, similar to spirocyclic compounds in (e.g., amine-aldehyde condensations ).
- Heterocyclic ring formation in may require specialized catalysts or high-temperature conditions, differing from anthracene-derived systems.
Potential Applications: Fluorinated heterocycles like the target and are often explored as kinase inhibitors or antibiotics due to their stability and binding affinity. Spirocyclic analogs () are valued in materials science for their rigid structures and optical properties.
Biological Activity
6-Fluoro-2-methyl-10-oxo-10H-9-oxa-1-aza-anthracene-3-carboxylic acid methyl ester (commonly referred to as 6-FM) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C15H10FNO4 |
| Molecular Weight | 287.24 g/mol |
| CAS Number | 338778-27-1 |
| Structure | Chemical Structure |
The biological activity of 6-FM is primarily attributed to its interaction with various molecular targets, which may include:
Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes that are crucial for cancer cell proliferation. This inhibition can lead to reduced tumor growth and increased apoptosis in cancer cells.
Receptor Modulation : 6-FM may interact with cellular receptors, modulating their activity and influencing downstream signaling pathways that are essential for cell survival and proliferation.
Signal Transduction : The compound can affect intracellular signaling pathways, potentially altering cellular responses to external stimuli, which is critical in cancer therapy.
Anticancer Properties
Research indicates that 6-FM exhibits significant anticancer properties. A study focused on its effects on various cancer cell lines demonstrated:
- Inhibition of Cell Proliferation : 6-FM effectively inhibited the growth of several cancer cell lines, including breast and lung cancer cells.
- Induction of Apoptosis : The compound was found to induce apoptosis through the activation of caspase pathways, which are critical in programmed cell death processes.
Antimicrobial Activity
In addition to its anticancer effects, 6-FM has been investigated for its antimicrobial properties. Preliminary studies suggest that it may possess activity against certain bacterial strains, although further research is needed to establish its effectiveness and mechanism.
Case Studies and Research Findings
- Study on Anticancer Activity : A recent study published in a peer-reviewed journal evaluated the anticancer effects of 6-FM on human breast cancer cells. The results showed a dose-dependent inhibition of cell viability, with significant apoptosis observed at higher concentrations. The study concluded that 6-FM could be a promising candidate for further development as an anticancer agent .
- Antimicrobial Evaluation : In another investigation, the antimicrobial potential of various derivatives of anthracene compounds was assessed. While 6-FM was not the primary focus, preliminary results indicated that compounds with similar structures exhibited notable antimicrobial activity against Gram-positive and Gram-negative bacteria .
Comparative Analysis with Similar Compounds
To understand the unique properties of 6-FM, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Anticancer Activity | Antimicrobial Activity |
|---|---|---|
| 9,10-Difluoro-2,3-dihydro-3-methyl-7-oxo | Moderate | Low |
| Methyl 7-fluoro-2-methyl-5-oxo | High | Moderate |
| 6-Fluoro-2-methyl-10-oxo | High | Potentially Moderate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




